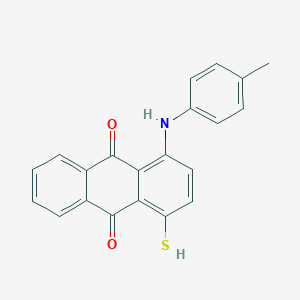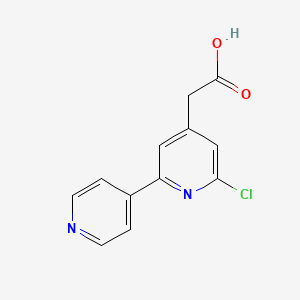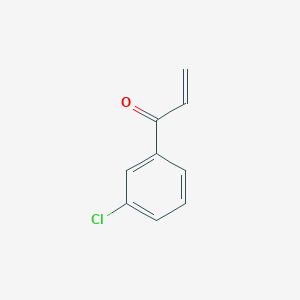
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound, in particular, is characterized by the presence of a methylanilino group and a sulfanyl group attached to the anthracene-9,10-dione core, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, anthracene, undergoes nitration to introduce nitro groups, followed by reduction to form amino groups.
Substitution Reaction: The amino groups are then substituted with 4-methylaniline under suitable conditions.
Sulfur Introduction:
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. For example, palladium-catalyzed amination reactions are often employed to facilitate the formation of the methylanilino group .
Análisis De Reacciones Químicas
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The methylanilino and sulfanyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its potential anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division .
Comparación Con Compuestos Similares
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,4-Diaminoanthraquinone: Similar in structure but lacks the methylanilino and sulfanyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of methylanilino and sulfanyl groups.
1,4-Bis(4-methylanilino)anthraquinone: Similar but with two methylanilino groups instead of one.
Propiedades
Número CAS |
189753-88-6 |
|---|---|
Fórmula molecular |
C21H15NO2S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
Clave InChI |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)




![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)




![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[4-[(methylamino)methyl]-2-sulfophenyl]amino]-9,10-dioxo-, disodium salt](/img/structure/B13131761.png)

